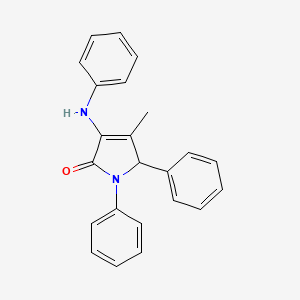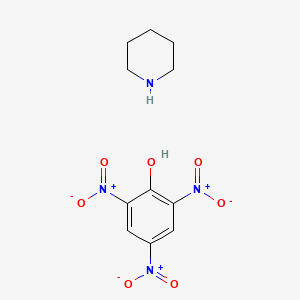
6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine; oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine is a chemical compound with a complex structure that includes a quinoline core, a methoxy group, and a piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine typically involves multiple steps, starting with the preparation of the quinoline core. The methoxy group is introduced through a methylation reaction, and the piperazine moiety is attached via a nucleophilic substitution reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline core or the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can result in a variety of functionalized quinoline or piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-methoxyquinoline: Shares the quinoline core but lacks the piperazine moiety.
N-(6-piperazin-1-ylhexyl)quinolin-8-amine: Similar structure but without the methoxy group.
8-aminoquinoline: Lacks both the methoxy group and the piperazine moiety.
Uniqueness
6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine is unique due to the combination of its methoxy group, piperazine moiety, and quinoline core. This unique structure imparts specific chemical properties and biological activities that distinguish it from similar compounds.
Eigenschaften
CAS-Nummer |
5340-00-1 |
|---|---|
Molekularformel |
C22H32N4O5 |
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
6-methoxy-N-(6-piperazin-1-ylhexyl)quinolin-8-amine;oxalic acid |
InChI |
InChI=1S/C20H30N4O.C2H2O4/c1-25-18-15-17-7-6-9-23-20(17)19(16-18)22-8-4-2-3-5-12-24-13-10-21-11-14-24;3-1(4)2(5)6/h6-7,9,15-16,21-22H,2-5,8,10-14H2,1H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
UWMHFQKUJFQNCM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NCCCCCCN3CCNCC3.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


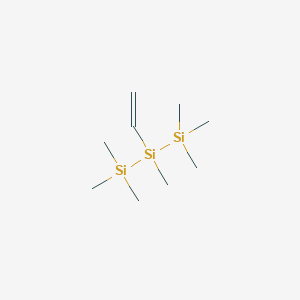

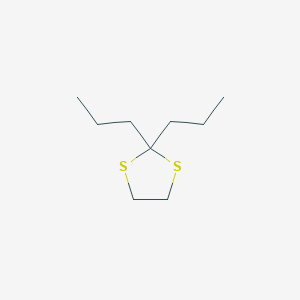
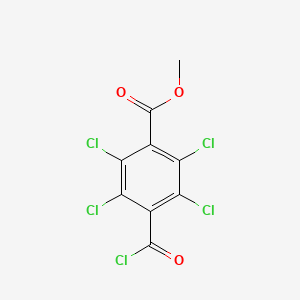
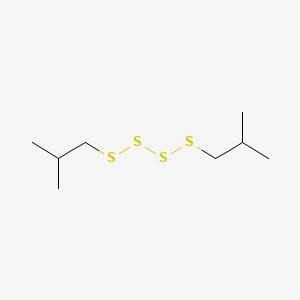
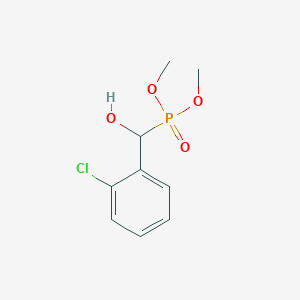
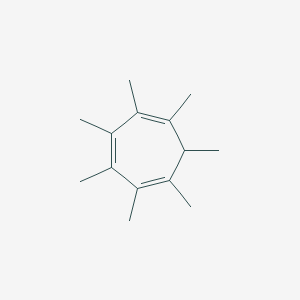
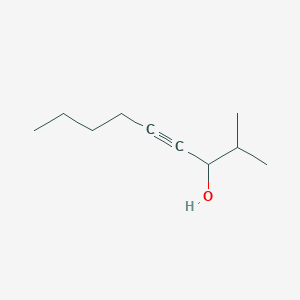
![4,4-Bis[4-[(4-bromophenyl)carbamoyloxy]phenyl]pentanoic acid](/img/structure/B14727378.png)


![1,4-dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole](/img/structure/B14727405.png)
